1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol
Overview
Description
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol is a chemical compound with the molecular formula C18H31NO2Si and a molecular weight of 321.53 g/mol . It is a piperidine derivative that features a tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl group at the 5-position and a benzyl group at the 1-position. This compound is primarily used in research settings, particularly in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to act as aldol donors and acceptors in the stereocontrolled production of erythrose .
Mode of Action
It’s likely that it interacts with its targets to induce changes at the molecular level, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been known to participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
Result of Action
It’s likely that it induces changes at the molecular level, similar to other compounds in its class .
Preparation Methods
The synthesis of 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Protection of Hydroxyl Group: The hydroxyl group at the 5-position is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Chemical Reactions Analysis
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol is utilized in various scientific research applications:
Comparison with Similar Compounds
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol can be compared to other piperidine derivatives:
1-Benzylpiperidin-3-ol: Lacks the TBDMS protecting group, making it more reactive in certain conditions.
5-Hydroxypiperidin-3-ol: Lacks both the benzyl and TBDMS groups, resulting in different reactivity and applications.
1-Benzyl-5-hydroxypiperidin-3-one: Features a ketone group at the 3-position, leading to different chemical behavior.
Properties
IUPAC Name |
1-benzyl-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(20)13-19(14-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCLOBPWVYSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CN(C1)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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